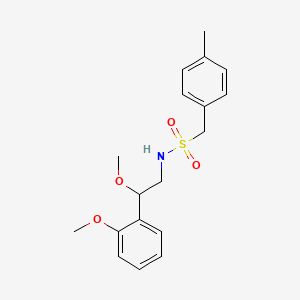

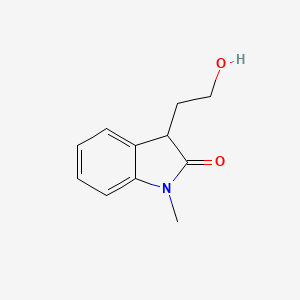

![molecular formula C16H11N3O3S B2986548 N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034341-70-1](/img/structure/B2986548.png)

N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazole (BTD) is a widely used acceptor heterocycle in producing donor-acceptor materials for organic electronics . It’s a part of various compounds that have been researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Chemical Reactions Analysis

The cross-coupling reactions of dibromide have been studied, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical and Chemical Properties Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Scientific Research Applications

Synthesis and Anticancer Activity

Research by Tiwari et al. (2017) focused on the synthesis of novel compounds containing thiadiazole scaffolds, which are associated with significant biological properties. Through a solvent-free synthesis under microwave irradiation, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. The study found promising anticancer activities, with certain compounds showing comparable GI50 values to the standard drug Adriamycin. This highlights the potential of thiadiazole and benzamide moieties in the development of new anticancer agents (Tiwari et al., 2017).

Antimicrobial and Antibacterial Properties

Patel et al. (2015) synthesized novel heterocyclic compounds, including derivatives of benzothiazole, and evaluated their antibacterial and antifungal activities. The study demonstrates the potential antimicrobial properties of benzothiazole derivatives, offering insights into the development of new antimicrobial agents (Patel, Patel, & Shah, 2015).

Computational Studies and Drug Design

The research by Palkar et al. (2017) involved the design and synthesis of novel benzothiazole derivatives as antibacterial agents. The study combined experimental synthesis with computational QSAR studies to identify compounds with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This interdisciplinary approach underscores the utility of benzothiazole derivatives in drug discovery processes (Palkar et al., 2017).

Advanced Material Science Applications

Zhang et al. (2017) focused on the synthesis of novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles. These complexes exhibit excellent photophysical properties, such as large Stokes shifts and solid-state fluorescence, which are valuable for applications in material science and photophysical research (Zhang et al., 2017).

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which this compound contains, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

Btz-based compounds are known to act as electron acceptors in various applications . They have been used as potential visible-light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Biochemical Pathways

Btz-based compounds have been used in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Pharmacokinetics

The pharmacokinetics of a drug determines the onset, duration, and intensity of a drug’s effect .

Result of Action

Btz-based compounds have been used as potential visible-light organophotocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Action Environment

The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .

Future Directions

Properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-16(10-1-3-13-14(7-10)19-23-18-13)17-8-12-2-4-15(22-12)11-5-6-21-9-11/h1-7,9H,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBDJEJWKOPJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCC3=CC=C(O3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

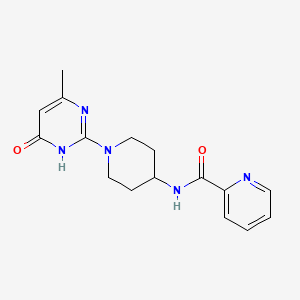

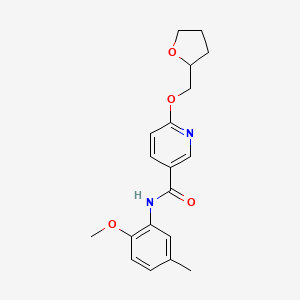

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2986466.png)

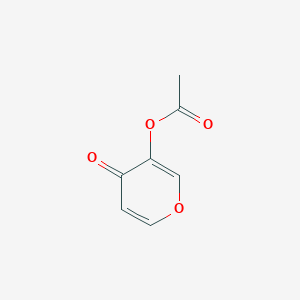

![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)

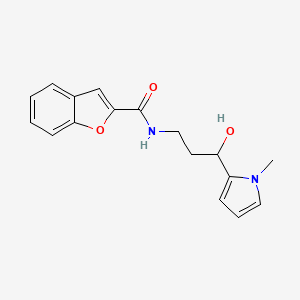

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)

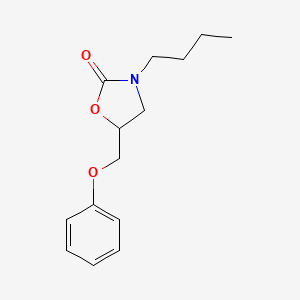

![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)

![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)